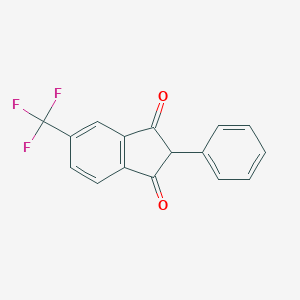

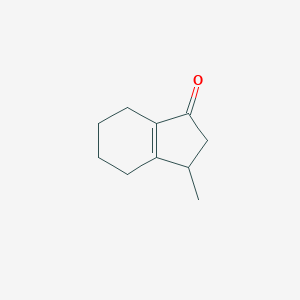

![molecular formula C14H22O7 B100681 [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate CAS No. 16713-80-7](/img/structure/B100681.png)

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

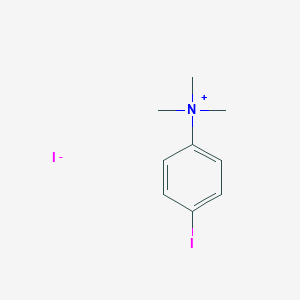

“3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is a chemical compound with the molecular formula C14H22O7 . It is also known by other names such as “D-Glucose diacetonide” and "Diacetone-D-glucose" .

Molecular Structure Analysis

The molecular weight of “3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose” is 302.32 g/mol . The IUPAC name of the compound is [(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate .Physical and Chemical Properties Analysis

The compound has an optical activity of [α]25/D −37°, c = 1 in chloroform . Its melting point is 60-62 °C (lit.) .Applications De Recherche Scientifique

Organometallic Complex Formation

3-O-[1,2;5,6-di-O-isopropylidene-alpha-D-glucofuranose] derivatives have been used for the formation of organometallic complexes. These complexes, involving the organometallic M(CO)(3)-fragment (M = Tc, Re), are synthesized through reductive amination and show good stability and solubility in organic and aqueous media. This suggests potential applications in various fields, including medicinal chemistry and materials science (Dumas et al., 2005).

Crystallography Studies

The molecular structure of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose has been investigated, revealing insights into the bond lengths, angles, and overall molecular configuration of this derivative. This research provides valuable information for understanding the properties of such compounds and their potential applications in various scientific domains (Mamat et al., 2012).

Synthesis of Antitumor and Antiviral Agents

Derivatives of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose have been utilized in the synthesis of nucleosides with potential antitumor or/and antiviral properties. These compounds have shown biological activity against rotavirus infection and the growth of tumor cells, indicating their significance in the development of new therapeutic agents (Tsoukala et al., 2007).

Synthesis of Isotopically Labeled Compounds

The synthesis of isotopically labeled compounds like 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose has been reported, showcasing its potential in scientific research, particularly in studies involving tracking and analysis of metabolic processes (Hao, 2011).

Synthesis of Carbanucleosides

1,2:5,6-di-O-isopropylidene-3-deoxy-3-beta-allyl-alpha-D-glucofuranose, a derivative of 3-O-Acetyl-1,2:5,6-DI-O-isopropylidene-alpha-D-glucofuranose, has been used as a key intermediate in the synthesis of carbanucleosides, which have potential applications in medicinal chemistry (Roy et al., 2006).

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of glucose , suggesting that it may interact with enzymes or receptors that process glucose in the body.

Mode of Action

It is known that the 3-oh group can be directly manipulated, and the 5,6-o-isopropylidene protection is selectively cleavable . This suggests that the compound may undergo transformations in the body, potentially leading to various biochemical effects.

Result of Action

It is known that oxidation and reduction of the 3-oh leads to an allofuranose derivative , which suggests that the compound may have a role in redox reactions in the body.

Action Environment

It is known that the compound has a melting point of 60-62 °c , suggesting that it may be stable under physiological conditions.

Analyse Biochimique

Biochemical Properties

It is known that the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This suggests that it may interact with enzymes, proteins, and other biomolecules in a way that involves the manipulation of these groups.

Molecular Mechanism

It is known that the 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . This suggests that it may exert its effects at the molecular level through these groups, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propriétés

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKDRLZSJSWQPS-RMPHRYRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16713-80-7 |

Source

|

| Record name | α-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16713-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016713807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

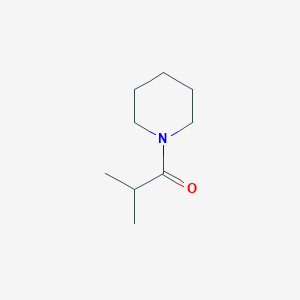

![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)

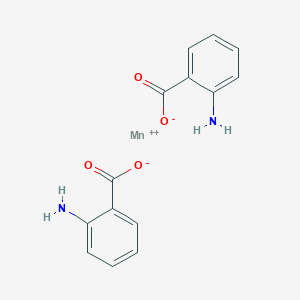

![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)

![(2,6-dimethylphenyl) 2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylacetate;hydrochloride](/img/structure/B100622.png)